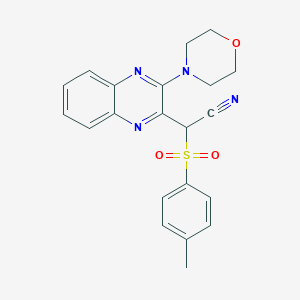![molecular formula C15H11FN4OS2 B2937093 1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215460-48-2](/img/structure/B2937093.png)
1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned belongs to a class of compounds known as triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry . They can act as inhibitors for various enzymes and receptors, making them potential candidates for drug development .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . This provides detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, particularly in the context of their use as fluorescence probes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies. For instance, some compounds have shown specific Fe 3+ selectivity, rapid quenching, low limit of detection, good permeability, and low cytotoxicity .Scientific Research Applications
Synthesis and Characterization
- Studies have developed methods for synthesizing novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrating the compound's versatility in generating a range of biologically active molecules. The structures of these derivatives are confirmed through techniques like X-ray single crystal diffraction and spectroscopy, highlighting the compound's applicability in medicinal chemistry and drug design (Lahmidi et al., 2019).
Biological Activities
- Research into derivatives of 1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has shown promising results in several areas:
- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial effectiveness against various bacterial strains, revealing the compound's potential in developing new antimicrobial agents (Said et al., 2004).
- Antitumor Activity : Certain derivatives have been synthesized with potential antitumor properties, though not all tested compounds showed appreciable antitumor activity. This research underscores the compound's potential in oncology and the need for further investigation to harness its antitumor capabilities (Becan et al., 2008).
- Anticonvulsant and Antidepressant Activities : Some studies have designed and synthesized derivatives as potential anticonvulsants and antidepressants. The pharmacological evaluation of these derivatives has identified compounds with significant anticonvulsant activity, highlighting the chemical's utility in neuropsychiatric disorder research (Zhang et al., 2016).
Mechanistic Insights and Novel Applications
- Beyond these activities, research has also focused on understanding the molecular mechanisms underlying the biological effects of the compound's derivatives and exploring their novel applications. For instance, the investigation into the self-assembly of derivatives for supramolecular structures with organic light-emitting properties opens new avenues in materials science and optoelectronic applications (Liu et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials , and fused [1,2,3]Triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-Triazoles , have been studied for their interactions with various targets.
Mode of Action
Structure-based drug design studies on similar compounds have led to the identification of important h-bond interactions with specific amino acid residues, which improved selectivity .
Biochemical Pathways
For instance, some compounds have demonstrated biochemical and cellular potency against Janus kinase 2 (JAK2) .
Pharmacokinetics
The solubility, density, and pka of similar compounds have been reported , which can impact their bioavailability.
Result of Action
Similar compounds have shown potent anticancer activity .
Action Environment
The thermal stability of similar compounds has been reported , which can be influenced by environmental conditions.
Future Directions
properties
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXUULVJBRSWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

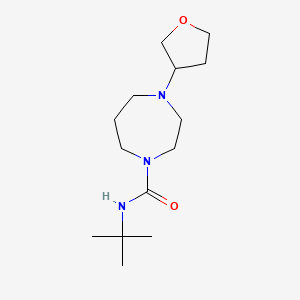
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)
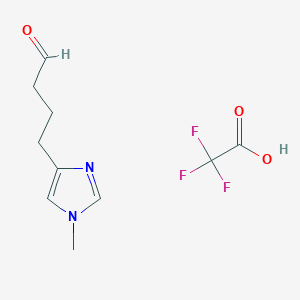
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
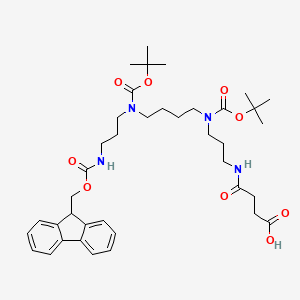
![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)
![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)


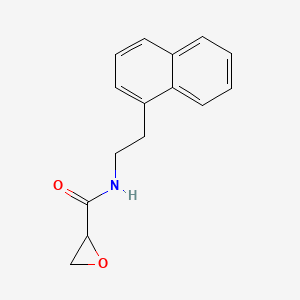
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
